molecular formula C18H18O3 B11957533 3-(2,5-Dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one

3-(2,5-Dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one

Cat. No.: B11957533
M. Wt: 282.3 g/mol
InChI Key: DZKARJSKIIICLA-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, quinones, or other oxidized products.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one
  • 3-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one
  • 3-(2,5-Dimethoxyphenyl)-1-phenyl-2-propen-1-one

Uniqueness

3-(2,5-Dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one is unique due to the presence of both 2,5-dimethoxy and 4-methyl substituents on the phenyl rings. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O3/c1-13-4-6-14(7-5-13)17(19)10-8-15-12-16(20-2)9-11-18(15)21-3/h4-12H,1-3H3

InChI Key

DZKARJSKIIICLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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